molecular formula C10H12O3 B13592466 2-(3-Ethoxy-4-hydroxyphenyl)acetaldehyde

2-(3-Ethoxy-4-hydroxyphenyl)acetaldehyde

Cat. No.: B13592466
M. Wt: 180.20 g/mol
InChI Key: RUUKMCJTJWDABL-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-4-hydroxyphenyl)acetaldehyde is an organic compound with the molecular formula C10H12O3 It is characterized by the presence of an ethoxy group and a hydroxy group attached to a phenyl ring, along with an acetaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-hydroxyphenyl)acetaldehyde typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with appropriate reagents under controlled conditions. One common method is the reduction of 3-ethoxy-4-hydroxybenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent, followed by oxidation of the resulting alcohol to the aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-hydroxyphenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy and hydroxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(3-Ethoxy-4-hydroxyphenyl)acetic acid.

    Reduction: 2-(3-Ethoxy-4-hydroxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Ethoxy-4-hydroxyphenyl)acetaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-hydroxyphenyl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The ethoxy and hydroxy groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxy-4-hydroxyphenyl)acetaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(3-Ethoxy-4-methoxyphenyl)acetaldehyde: Similar structure but with a methoxy group instead of a hydroxy group.

    2-(3-Hydroxy-4-methoxyphenyl)acetaldehyde: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

2-(3-Ethoxy-4-hydroxyphenyl)acetaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both ethoxy and hydroxy groups on the phenyl ring, along with the aldehyde group, allows for a diverse range of chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)acetaldehyde

InChI

InChI=1S/C10H12O3/c1-2-13-10-7-8(5-6-11)3-4-9(10)12/h3-4,6-7,12H,2,5H2,1H3

InChI Key

RUUKMCJTJWDABL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CC=O)O

Origin of Product

United States

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